molecular formula C21H13N5O3S B11648633 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B11648633
M. Wt: 415.4 g/mol
InChI Key: APUNOANOGCOUPC-UHFFFAOYSA-N
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Description

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an acenaphtho[1,2-e][1,2,4]triazine core, a sulfanyl group, and a nitrophenylacetamide moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Acenaphtho[1,2-e][1,2,4]triazine Core: This step involves the cyclization of acenaphthene derivatives with appropriate nitrogen sources under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.

    Attachment of Nitrophenylacetamide Moiety: This step involves the acylation of the intermediate compound with 4-nitrophenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDC or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acenaphtho[1,2-e][1,2,4]triazine core, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acenaphtho[1,2-e][1,2,4]triazine derivatives.

Scientific Research Applications

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acenaphtho[1,2-e][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenylacetamide Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide is unique due to its combination of the acenaphtho[1,2-e][1,2,4]triazine core, sulfanyl group, and nitrophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13N5O3S

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide

InChI

InChI=1S/C21H13N5O3S/c27-17(22-13-7-9-14(10-8-13)26(28)29)11-30-21-23-19-15-5-1-3-12-4-2-6-16(18(12)15)20(19)24-25-21/h1-10H,11H2,(H,22,27)

InChI Key

APUNOANOGCOUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=NC(=N4)SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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